molecular formula C12H19N3O B6645484 N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine

N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine

Cat. No.: B6645484
M. Wt: 221.30 g/mol
InChI Key: KHUDJDFXEFDHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine, also known as JNJ-63533054, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to modulate the activity of histone deacetylases, which play a crucial role in regulating gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines in immune cells, and enhance synaptic plasticity and cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine is its potent anti-tumor activity, which makes it a potential candidate for cancer therapy. The compound has also demonstrated anti-inflammatory and neuroprotective effects, which could have therapeutic applications in various diseases. However, the compound has certain limitations in lab experiments, including its low solubility and stability, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine. One potential direction is to further investigate the mechanism of action of the compound and identify the specific targets and pathways involved in its therapeutic effects. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of the compound in various disease models. Finally, clinical trials are needed to determine the potential therapeutic applications of this compound in humans.

Synthesis Methods

The synthesis of N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine involves the reaction of 3,3-dimethylcyclopentene with ethyl 2-amino-4,5-dimethoxypyrimidine-5-carboxylate, followed by reduction and deprotection to yield the final product. The synthesis method has been optimized to achieve a high yield and purity of the compound.

Scientific Research Applications

N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative disorders. The compound has demonstrated potent anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(2)5-4-9(6-12)15-11-13-7-10(16-3)8-14-11/h7-9H,4-6H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUDJDFXEFDHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)NC2=NC=C(C=N2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.